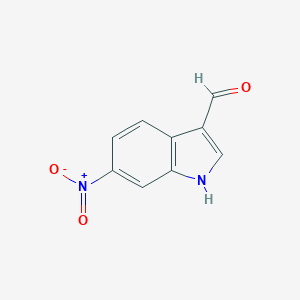

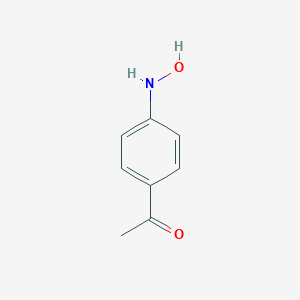

6-nitro-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-nitro-1H-indole-3-carbaldehyde involves nucleophilic substitution reactions that enable the preparation of 2,3,6-trisubstituted indole derivatives. This process is applicable for the creation of novel pyrimido[1,2-a]indole derivatives, showcasing the compound's versatility as an electrophile (Yamada et al., 2009). Gold(I)-catalyzed cycloisomerization has also been reported as a method to prepare related indole-2-carbaldehydes, highlighting an operationally simple approach that yields products efficiently (Kothandaraman et al., 2011).

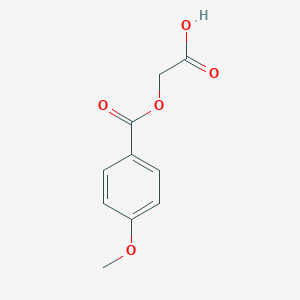

Molecular Structure Analysis

The molecular structure of 6-nitro-1H-indole-3-carbaldehyde and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the structure of 1-vinyl-1H-indole-3-carbaldehyde, a related compound, demonstrates the planarity of the indole system and the importance of hydrogen bonds and π-π interactions in stabilizing its molecular structure (Selvanayagam et al., 2008).

Chemical Reactions and Properties

6-Nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions that illustrate its reactivity and functional versatility. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic additions, which enable the synthesis of a wide range of indole derivatives with potential applications in different fields. For example, its reactions with electrophilic alkenes/alkynes have been studied, revealing pathways to synthesize nitrones and γ-carbolines (Malamidou-Xenikaki et al., 1997).

Physical Properties Analysis

The physical properties of 6-nitro-1H-indole-3-carbaldehyde and its derivatives, such as solubility, melting point, and stability, are crucial for their application in synthesis and industrial processes. While specific data on these properties are less frequently reported, they can be inferred from the compound's structural features, such as the presence of nitro and aldehyde groups, which affect its reactivity and solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of 6-nitro-1H-indole-3-carbaldehyde, including its acidity, basicity, and reactivity towards various reagents, are defined by its functional groups. The nitro group introduces electron-withdrawing characteristics, enhancing the electrophilicity of the carbonyl carbon, while the indole moiety offers nucleophilic sites for reactions. These properties facilitate its use in synthesizing complex molecules through selective reactions (Cacchi & Fabrizi, 2005).

Applications De Recherche Scientifique

1. Multicomponent Reactions (MCRs) in Pharmaceutical Chemistry

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules . They are used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

2. Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

3. Preparation of Analogs of the Indole Phytoalexin Cyclobrassinin

Indole-3-carboxaldehyde was used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group . It was also used as the starting material for the synthesis of higher order indoles including isoindolo [2,1- a ]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [ cd ]indoles .

4. Analgesic Agents

1H-Indole-3-carbaldehyde and its derivatives can be used in the synthesis of analgesic agents . These are drugs that are used to relieve pain .

5. Hypoglycemic Agents

They can also be used in the synthesis of hypoglycemic agents . These are medications used in the treatment of high blood sugar, a condition commonly associated with diabetes .

6. Antiviral Agents

1H-Indole-3-carbaldehyde and its derivatives can be used in the synthesis of antiviral agents . For example, they can be used as inhibitors of the Dengue virus protease, showing antiviral activity in cell-culture .

7. Tryptophan Dioxygenase Inhibitors

1H-Indole-3-carbaldehyde and its derivatives can be used in the synthesis of tryptophan dioxygenase inhibitors . These are compounds that inhibit the enzyme tryptophan dioxygenase, which is involved in the metabolism of the amino acid tryptophan .

8. Anticancer Immunomodulators

Pyridyl-ethenyl-indoles, which can be synthesized from 1H-Indole-3-carbaldehyde, have potential as anticancer immunomodulators . These compounds can modulate the immune response, which can be beneficial in the treatment of cancer .

9. Antibacterial and Antifungal Agents

1H-Indole-3-carbaldehyde and its derivatives can be used in the synthesis of antibacterial and antifungal agents . These are drugs that are used to treat bacterial and fungal infections .

10. Antiamoebic and Cytotoxic Agents

They can also be used in the synthesis of antiamoebic and cytotoxic agents . These are medications used in the treatment of amoebic infections and in the killing of cells, respectively .

11. Dengue Virus Protease Inhibitors

1H-Indole-3-carbaldehyde and its derivatives can be used in the synthesis of inhibitors of the Dengue virus protease . These compounds show antiviral activity in cell-culture .

Safety And Hazards

Orientations Futures

Indole-3-carbaldehyde and its derivatives, including 6-nitro-1H-indole-3-carbaldehyde, have been the focus of many recent studies due to their role in the synthesis of biologically active structures . Future research will likely continue to explore the potential applications of these compounds in pharmaceutical chemistry .

Propriétés

IUPAC Name |

6-nitro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

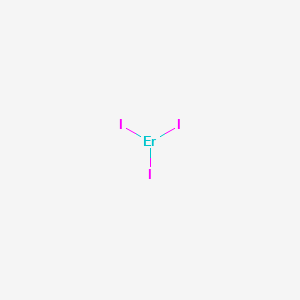

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-3-7(11(13)14)1-2-8(6)9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFZSGBVGJNEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80410168 | |

| Record name | 6-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-1H-indole-3-carbaldehyde | |

CAS RN |

10553-13-6 | |

| Record name | 6-Nitro-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10553-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)